N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034519-53-2
VCID: VC4869671
InChI: InChI=1S/C18H21F3N6O/c1-26(2)16-23-14(24-17(25-16)27-9-3-4-10-27)11-22-15(28)12-5-7-13(8-6-12)18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H,22,28)
SMILES: CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C18H21F3N6O
Molecular Weight: 394.402

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide

CAS No.: 2034519-53-2

Cat. No.: VC4869671

Molecular Formula: C18H21F3N6O

Molecular Weight: 394.402

* For research use only. Not for human or veterinary use.

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide - 2034519-53-2

Specification

CAS No. 2034519-53-2
Molecular Formula C18H21F3N6O
Molecular Weight 394.402
IUPAC Name N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C18H21F3N6O/c1-26(2)16-23-14(24-17(25-16)27-9-3-4-10-27)11-22-15(28)12-5-7-13(8-6-12)18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H,22,28)
Standard InChI Key OXNUTKVAJRNDJG-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure:

  • Benzamide backbone: Substituted at the para position with a trifluoromethyl (-CF₃) group.

  • Triazine core: A 1,3,5-triazine ring with:

    • A dimethylamino (-N(CH₃)₂) group at the 4-position.

    • A pyrrolidin-1-yl group at the 6-position.

    • A methylene bridge (-CH₂-) linking the triazine to the benzamide .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2034519-53-2
Molecular FormulaC₁₈H₂₁F₃N₆O
Molecular Weight394.402 g/mol
IUPAC NameN-[[4-(Dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzamide

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Triazine Core Formation: Condensation of cyanuric chloride with dimethylamine and pyrrolidine to generate 4-dimethylamino-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile.

  • Methylation: Introduction of the methylene bridge via nucleophilic substitution with methylamine.

  • Benzamide Coupling: Reaction of the triazine intermediate with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions .

Table 2: Hypothetical Reaction Scheme

StepReagents/ConditionsIntermediate/Product
1Cyanuric chloride, dimethylamine, pyrrolidine, base4-Dimethylamino-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile
2Methylamine, DMF, 80°C2-(Aminomethyl)-4-dimethylamino-6-pyrrolidin-1-yl-1,3,5-triazine
34-(Trifluoromethyl)benzoyl chloride, NaOH, H₂O/THFFinal product

Challenges in Optimization

  • Steric Hindrance: Bulky pyrrolidinyl and dimethylamino groups may impede reaction efficiency, necessitating elevated temperatures or catalytic methods .

  • Purification: High polarity due to multiple nitrogen atoms complicates isolation, often requiring chromatographic techniques .

Compound ClassTarget ActivityEfficacy (IC₅₀/EC₅₀)Source
1,3,5-Triazine sulfonamidesHCT-116 cell proliferation1.94–5.29 μM
AtrazinePhotosystem II inhibition0.1–1.0 μM

Pharmacological Mechanisms and Hypotheses

Kinase Inhibition

The compound’s triazine moiety may mimic ATP’s adenine ring, enabling competitive inhibition of kinases like BTK or EGFR. For instance:

  • BTK Inhibitors: Imidazopyridine-triazine hybrids exhibit IC₅₀ values <10 nM by occupying the hydrophobic back pocket .

  • Structural Similarity: The dimethylamino and pyrrolidinyl groups could enhance binding affinity through hydrophobic interactions .

Iron Chelation and Neuroprotection

Benzamide-triazine hybrids have demonstrated iron-chelating properties, reducing oxidative stress in Parkinson’s disease models . The trifluoromethyl group may stabilize radical intermediates, enhancing antioxidant capacity .

Research Gaps and Future Directions

Priority Areas

  • Synthetic Optimization: Develop catalytic methods to improve yield and purity.

  • In Vitro Screening: Evaluate cytotoxicity across NCI-60 cancer cell lines and kinase panels.

  • ADMET Profiling: Assess metabolic stability, plasma protein binding, and BBB permeability.

Collaborative Opportunities

  • Open Science Platforms: Leverage tools like ChemPert PAWS for data sharing and QSAR modeling .

  • Clinical Trial Design: Align outcome measures with COMET taxonomy to facilitate meta-analyses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator